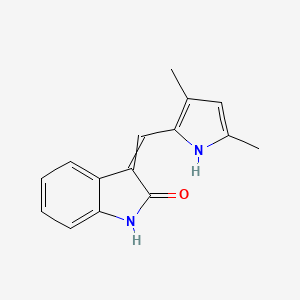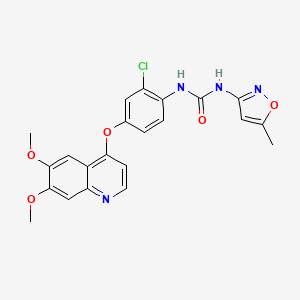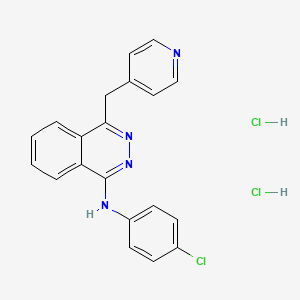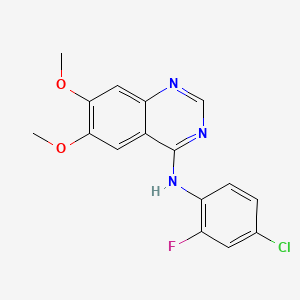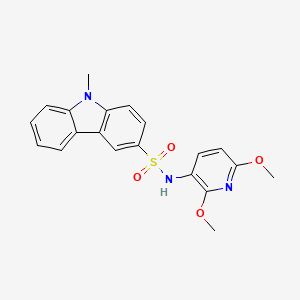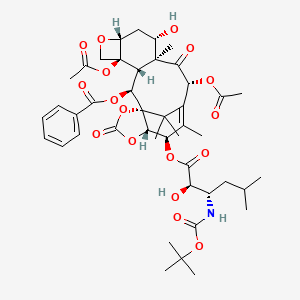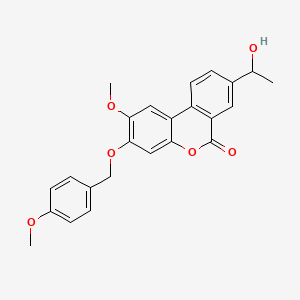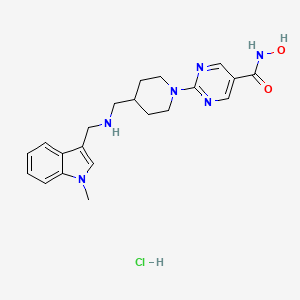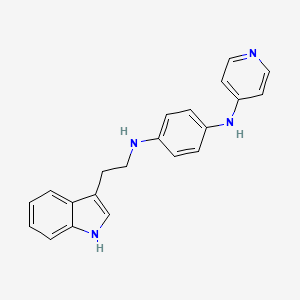
Serdemetan
説明
Serdemetan, also known as JNJ-26854165, is a small molecule that has been used in trials studying the treatment of Neoplasms . It belongs to the class of organic compounds known as tryptamines and derivatives . These are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine .
Molecular Structure Analysis
The molecular formula of Serdemetan is C21H20N4 . Its average molecular weight is 328.419 Da, and its monoisotopic mass is 328.16879666 Da . The structure of Serdemetan can be found in various databases such as DrugBank .Chemical Reactions Analysis
Serdemetan has been shown to have dose-proportional pharmacokinetics . It is rapidly absorbed after oral administration . At steady state, the mean maximum plasma concentration (Cmax) was 2,330 ng/mL and the mean area under the plasma concentration curve (AUC 0–24h) was 43.0 μg.h/mL, with Serdemetan 300 mg/d .科学的研究の応用
Radiosensitizing Activity
Serdemetan has been explored for its potential as a radiosensitizer in cancer treatment. A study by Chargari et al. (2011) assessed Serdemetan's efficacy in enhancing the sensitivity of tumor cells to radiation therapy. The compound demonstrated antiproliferative activity across various p53 wild-type tumor cell lines and showed a significant increase in radiosensitivity in both in vitro and in vivo tumor models. Specifically, it was found to enhance the effects of radiation therapy by causing G2/M cell cycle arrest and increasing the expression of p53 and p21, suggesting its potential application in improving the outcomes of cancer treatment through radiotherapy (Chargari et al., 2011).
Anticancer Activity
Serdemetan has been shown to possess potent anticancer activity, particularly through its interaction with the Mdm2-HIF1α axis. A study by Lehman et al. (2013) found that Serdemetan antagonizes the Mdm2-HIF1α axis, leading to decreased levels of glycolytic enzymes in human glioblastoma cells. This interaction suggests a mechanism through which Serdemetan could exert anticancer effects independently of p53 status, by affecting cellular metabolism and survival in a hypoxic environment (Lehman et al., 2013).
Impact on Cholesterol Transport
Another study by Jones et al. (2013) explored Serdemetan's effect on cholesterol transport and degradation. The research highlighted Serdemetan's ability to induce cell death in cancer cells by inhibiting cholesterol transport and the degradation of ABCA1. This action suggests a novel mechanism of anticancer activity, making Serdemetan a potential candidate for the treatment of mantle cell lymphoma (MCL) and multiple myeloma (MM), through the targeting of cholesterol transport pathways (Jones et al., 2013).
Safety And Hazards
Serdemetan is considered toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . During a study, grade 3 QTc prolongation was the most common dose-limiting toxicity and nausea (66.2%) was the most frequent treatment-emergent adverse event .
特性
IUPAC Name |
1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-2-4-21-20(3-1)16(15-24-21)9-14-23-17-5-7-18(8-6-17)25-19-10-12-22-13-11-19/h1-8,10-13,15,23-24H,9,14H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGSUKYESLWKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236830 | |
| Record name | Serdemetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Serdemetan | |
CAS RN |
881202-45-5 | |
| Record name | Serdemetan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881202455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Serdemetan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12027 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Serdemetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SERDEMETAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID6YB4W3V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



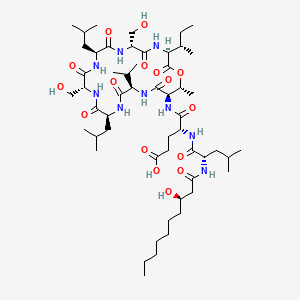
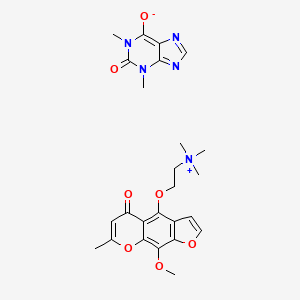
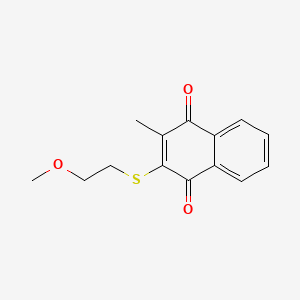
![3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B1683837.png)
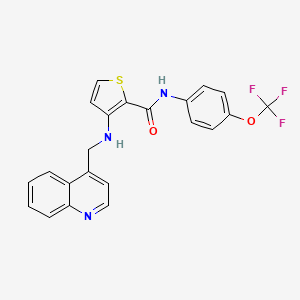
![N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide](/img/structure/B1683840.png)
